Ethyl 5-cyano-2-oxovalerate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

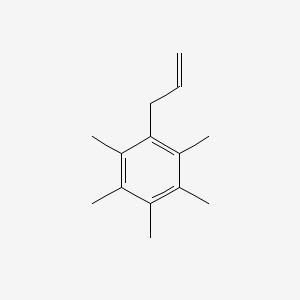

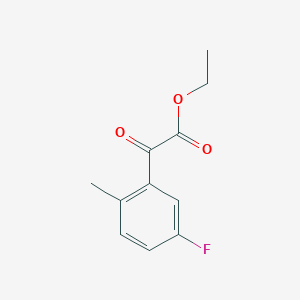

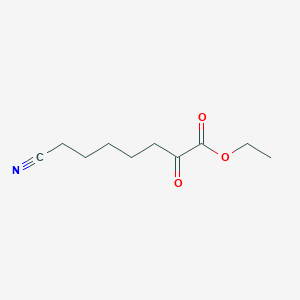

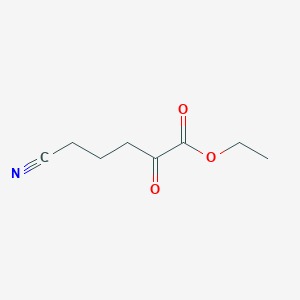

Ethyl 5-cyano-2-oxovalerate, also known by its IUPAC name ethyl 5-cyano-2-oxopentanoate, is a chemical compound with the molecular formula C8H11NO3 . It has a molecular weight of 169.18 . The compound is typically stored in a fridge and has a physical form of yellow oil .

Molecular Structure Analysis

The InChI code for Ethyl 5-cyano-2-oxovalerate is1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis

Ethyl 5-cyano-2-oxovalerate is a yellow oil . It has a molecular weight of 169.18 . The compound is typically stored in a fridge .科学研究应用

Chemical Synthesis and Catalysis

Ethyl 5-cyano-2-oxovalerate has been used in various chemical syntheses. For instance, its hydrogenation in acetic anhydride and atmospheric pressure in the presence of strong base leads to the ethyl ester of α,ε-diacetyllysine, illustrating its role in amino acid derivative synthesis (Klabunovskii et al., 1986). Additionally, it has been used in the formation of organic peroxides, as demonstrated in the reaction of hydrogen peroxide with ethyl 4-oxovalerate (Cubbon & Hewlett, 1968).

Pharmaceutical Research

Ethyl 5-cyano-2-oxovalerate has also been utilized in the synthesis of cardiotonic agents. Its structure and activity relationship have been studied in the context of designing compounds with potential cardiotonic effects (Orsini et al., 1990). This demonstrates its significance in medicinal chemistry, particularly in the development of cardiovascular drugs.

Peptide Synthesis

In peptide synthesis, ethyl 5-cyano-2-oxovalerate, known as Oxyma, has been tested as an additive in the carbodiimide approach for forming peptide bonds. It has shown impressive coupling efficiency and capacity to inhibit racemization, making it a valuable tool in the synthesis of peptides (Subirós‐Funosas et al., 2009).

Dye and Fabric Industry

Ethyl 5-cyano-2-oxovalerate derivatives have also found applications in the dye and fabric industry. Its derivatives have been synthesized and tested for their dyeing performance on polyester and nylon fabrics, highlighting its utility in material science and textile engineering (Abolude et al., 2021).

属性

IUPAC Name |

ethyl 5-cyano-2-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDNGORKEHABKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641277 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-2-oxovalerate | |

CAS RN |

857431-56-2 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。